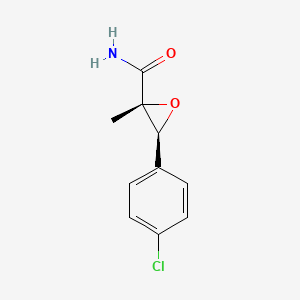![molecular formula C15H12FNO4S B12540279 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene CAS No. 664979-27-5](/img/structure/B12540279.png)
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene is an organic compound that features a fluorobenzene core with a nitrophenyl methanesulfonyl ethenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene typically involves a multi-step process. One common method includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.
Sulfonylation: Introduction of a methanesulfonyl group.
Ethenylation: Addition of an ethenyl group to the structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by sulfonylation and ethenylation under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzene derivatives.
科学的研究の応用
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
類似化合物との比較
Similar Compounds
- 1-Fluoro-2-methyl-4-nitrobenzene
- 1-Fluoro-4-methoxy-2-nitrobenzene
- 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene
Uniqueness
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitrophenyl methanesulfonyl ethenyl group makes it a versatile compound for various applications.
特性
CAS番号 |
664979-27-5 |
|---|---|
分子式 |
C15H12FNO4S |
分子量 |
321.3 g/mol |
IUPAC名 |
1-[2-(4-fluorophenyl)ethenylsulfonylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H12FNO4S/c16-14-5-1-12(2-6-14)9-10-22(20,21)11-13-3-7-15(8-4-13)17(18)19/h1-10H,11H2 |
InChIキー |
JSDSHXYPNVZIGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)
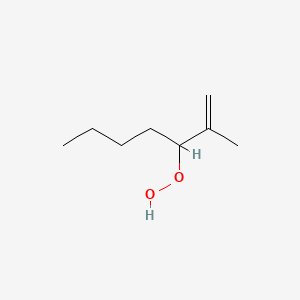
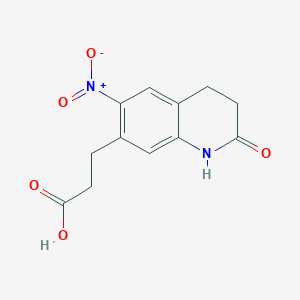


silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
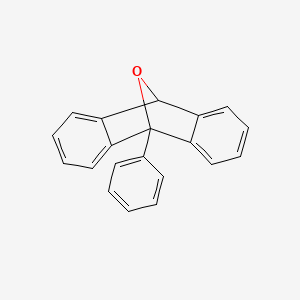
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
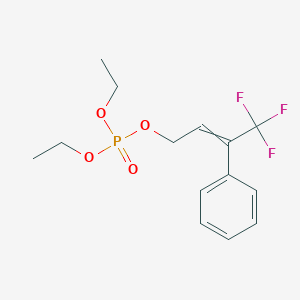

![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)

